molecular formula C24H22N4O3 B7749244 2-Amino-6-ethoxy-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)pyridine-3,5-dicarbonitrile

2-Amino-6-ethoxy-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B7749244
M. Wt: 414.5 g/mol
InChI Key: QFWXCGQZNDOCSC-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxy-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethoxy-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxy-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

2-Amino-6-ethoxy-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-Amino-6-ethoxy-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)pyridine-3,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-6-ethoxy-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)pyridine-3,5-dicarbonitrile apart from similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

2-amino-6-ethoxy-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-4-30-24-19(13-26)22(18(12-25)23(27)28-24)17-9-10-20(21(11-17)29-3)31-14-16-7-5-15(2)6-8-16/h5-11H,4,14H2,1-3H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWXCGQZNDOCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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